![molecular formula C12H18O2 B14231894 Methyl 4,7,7-trimethylbicyclo[2.2.1]hept-2-ene-1-carboxylate CAS No. 630106-38-6](/img/structure/B14231894.png)
Methyl 4,7,7-trimethylbicyclo[2.2.1]hept-2-ene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4,7,7-trimethylbicyclo[2.2.1]hept-2-ene-1-carboxylate is an organic compound with a unique bicyclic structure. It is known for its stability and reactivity, making it a valuable compound in various chemical reactions and industrial applications. The compound’s structure consists of a bicyclo[2.2.1]heptane ring system with three methyl groups and a carboxylate ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,7,7-trimethylbicyclo[2.2.1]hept-2-ene-1-carboxylate typically involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the reaction. For instance, the reaction between isoprene and methyl acrylate in the presence of a Lewis acid catalyst can yield the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions helps in achieving high efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,7,7-trimethylbicyclo[2.2.1]hept-2-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 4,7,7-trimethylbicyclo[2.2.1]hept-2-ene-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals, polymers, and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of Methyl 4,7,7-trimethylbicyclo[2.2.1]hept-2-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modulating enzyme activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4,7,7-Trimethylbicyclo[2.2.1]hept-2-ene-2-carboxylic acid
- 4,7,7-Trimethylbicyclo[4.1.0]hept-3-en-2-one
- 1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl 3-methylbutanoate
Uniqueness
Methyl 4,7,7-trimethylbicyclo[2.2.1]hept-2-ene-1-carboxylate is unique due to its specific ester functional group, which imparts distinct reactivity and properties compared to its analogs. The presence of the ester group allows for a wider range of chemical modifications and applications, making it a versatile compound in both research and industrial settings.
Properties
CAS No. |
630106-38-6 |
|---|---|
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
methyl 4,7,7-trimethylbicyclo[2.2.1]hept-2-ene-1-carboxylate |
InChI |
InChI=1S/C12H18O2/c1-10(2)11(3)5-7-12(10,8-6-11)9(13)14-4/h5,7H,6,8H2,1-4H3 |
InChI Key |
VUCXULZYWGZBJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2(CCC1(C=C2)C(=O)OC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(1-Aminoethyl)-2-chlorophenyl]methanesulfonamide](/img/structure/B14231813.png)
![3-{[(1S)-2,3-Dihydro-1H-inden-1-yl]amino}propane-1-sulfonic acid](/img/structure/B14231819.png)
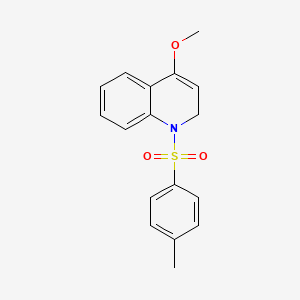
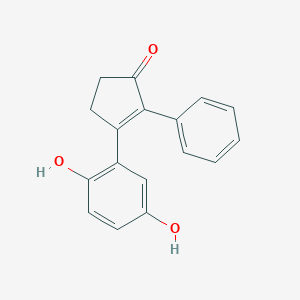

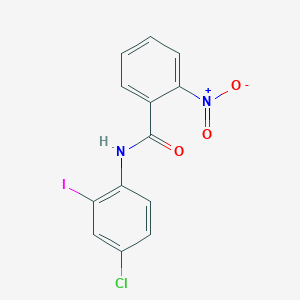
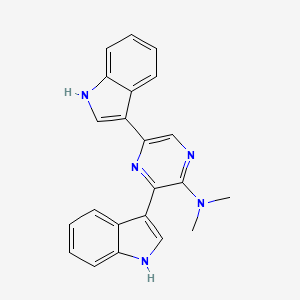
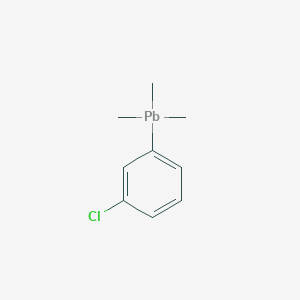
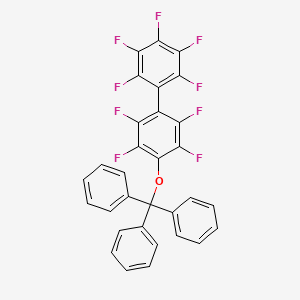

![2-[2-(Phenylsulfanyl)oct-1-EN-1-YL]thiophene](/img/structure/B14231883.png)
![4-[1,3-Bis[(1-butylpyridin-1-ium-4-yl)sulfanyl]propan-2-ylsulfanyl]-1-butylpyridin-1-ium;triiodide](/img/structure/B14231892.png)
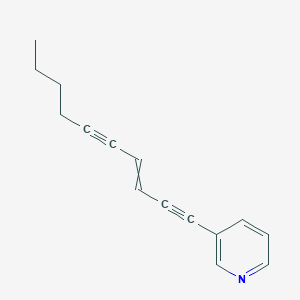
![1,1'-(1,4-Phenylene)bis{3-[tri(propan-2-yl)silyl]prop-2-yn-1-one}](/img/structure/B14231906.png)
